molecular formula C9H18FNO B14784184 1-(2-Fluoro-2-methylpropyl)piperidin-4-ol

1-(2-Fluoro-2-methylpropyl)piperidin-4-ol

Cat. No.: B14784184
M. Wt: 175.24 g/mol
InChI Key: QHCNWWZUVBVGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-2-methylpropyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-2-methylpropyl)piperidin-4-ol typically involves the reaction of piperidine with 2-fluoro-2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-2-methylpropyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of piperidin-4-one derivatives.

    Reduction: Formation of 1-(2-Fluoro-2-methylpropyl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been evaluated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)piperidin-4-ol
  • 1-(2-Methylpropyl)piperidin-4-ol
  • 1-(2-Chloro-2-methylpropyl)piperidin-4-ol

Uniqueness

1-(2-Fluoro-2-methylpropyl)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group in its structure. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, potentially increasing its binding affinity to biological targets. These features make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperidin-4-ol

InChI

InChI=1S/C9H18FNO/c1-9(2,10)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3

InChI Key

QHCNWWZUVBVGRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.